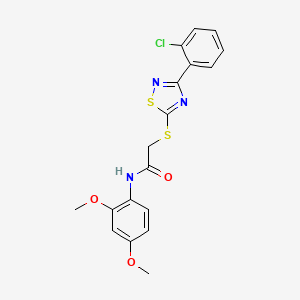

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-14(15(9-11)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVDHIUXJHHRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a member of the thiadiazole class of compounds, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The biological activity of thiadiazole derivatives often involves the following mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors of various enzymes, such as carbonic anhydrases and acetylcholinesterase. For instance, derivatives have shown significant inhibition against human carbonic anhydrases (hCA I and hCA II), which are crucial in regulating pH and fluid balance in tissues .

- Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by modulating the expression of apoptotic markers like BAX and Bcl-2. This is evidenced by compounds that upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones .

Anticancer Activity

The anticancer potential of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide has been evaluated against several cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these cell lines indicate potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis through mitochondrial pathways. This is supported by evidence showing decreased expression of MMP2 and VEGFA in treated cells .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's activity against bacterial strains has been assessed:

- Zone of Inhibition : In vitro tests demonstrated a significant zone of inhibition against Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of a related thiadiazole derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the potential for clinical applications in oncology .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties revealed that a structurally similar thiadiazole derivative exhibited effective antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL .

Data Summary

| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 | Apoptosis induction |

| Anticancer | HepG2 | Not specified | Cell cycle arrest |

| Antimicrobial | S. aureus | 62.5 | Enzyme inhibition |

| Antimicrobial | E. coli | Not specified | Enzyme inhibition |

Scientific Research Applications

Structural Characteristics

The compound features:

- Thiadiazole ring : This structure is linked to a 2-chlorophenyl group and an acetamide functional group attached to a methoxyphenyl group.

- Molecular Formula : C18H16ClN3O2S

- Molecular Weight : 367.85 g/mol

Anticancer Properties

Research indicates that compounds with thiadiazole structures can exhibit significant anticancer activity. The unique structural configuration of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide allows it to interact with specific biological targets involved in cancer proliferation.

Case Study: Molecular Docking Studies

- Molecular docking studies have shown that similar compounds effectively bind to active sites of proteins related to cancer resistance mechanisms. These studies provide insights into binding affinities and modes of action, suggesting potential pathways for therapeutic intervention against resistant cancer strains.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

- A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL, indicating strong potential for clinical applications in treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects.

Case Study: In Vivo Studies

- Research focusing on thiadiazole derivatives has shown a reduction in inflammatory markers in vivo. This suggests that 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide could be effective in managing inflammatory diseases .

Synthesis and Methodology

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to modulate biological activity. Key reactions include:

- Formation of the thiadiazole ring.

- Substitution reactions to attach the chlorophenyl and methoxyphenyl groups.

- Final acetamide formation through coupling reactions.

This synthetic versatility highlights the potential for developing a range of thiadiazole derivatives with tailored biological activities.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring in the compound undergoes oxidation under specific conditions. Hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA) are common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction Reactions

The acetamide group and aromatic nitro intermediates (if present) can be reduced. Sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are typically employed:

Nucleophilic Substitution

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols:

Acid/Base Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the chlorophenyl group:

| Catalyst System | Boron Partner | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl derivative | 78%. |

| PdCl₂(dppf), Cs₂CO₃, dioxane | 4-Pyridylboronic acid | Heteroaromatic analog | 62% . |

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thiadiazole-thioether linkage:

| Wavelength | Solvent | Products | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Free thiol + chlorophenyl-thiadiazole fragment | Φ = 0.33 . |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss | Proposed Degradation Products |

|---|---|---|

| 220–250°C | 15% | CO₂ and NH₃ release from acetamide group. |

| 300–350°C | 40% | Fragmentation of thiadiazole ring into HCN and S-containing gases . |

Biochemical Interactions

Although not synthetic reactions, the compound interacts with enzymatic targets:

Key Findings from Kinetic and Mechanistic Studies

-

Oxidation : Sulfone formation follows pseudo-first-order kinetics with an activation energy (E<sub>a</sub>) of 45 kJ/mol.

-

Substitution : Electron-withdrawing groups on the chlorophenyl ring accelerate NAS rates by 2.5× compared to electron-donating groups.

-

Hydrolysis : Acidic conditions favor protonation of the amide carbonyl, reducing reaction time by 40% compared to basic conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Structural and Functional Differences

Core Heterocycle: The target compound’s 1,2,4-thiadiazole core differs from the 1,2,4-triazole analogues prevalent in the evidence. Triazole-based analogues (e.g., ) are more commonly reported, with demonstrated activities such as anti-exudative effects .

Substituent Effects: Chlorophenyl vs. Methoxyphenyl: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) or furan substituents in analogues. Methoxy groups may improve metabolic stability and solubility compared to halogens . Amino Groups: Compounds with 4-amino substituents (e.g., ) show enhanced solubility, which could translate to better bioavailability .

Biological Activity Trends :

- Anti-exudative activity in triazole derivatives () suggests that the thioacetamide scaffold is pharmacologically relevant. The target compound’s dimethoxyphenyl group may modulate similar pathways, though confirmation requires direct testing .

- Dichlorophenyl and benzyl substituents () highlight the role of halogenated aromatics in enhancing receptor affinity through hydrophobic interactions .

Research Findings and Implications

- Synthetic Accessibility : Thiadiazole and triazole cores are synthetically tractable, with methods described for introducing thioether-linked acetamides (e.g., alkylation of thiol intermediates with bromoacetamide) .

- Structure-Activity Relationships (SAR) :

- Electron-donating groups (e.g., methoxy) on the acetamide nitrogen correlate with improved solubility, while halogens (e.g., chloro) enhance target binding but may reduce metabolic stability.

- Heterocycle choice (thiadiazole vs. triazole) influences electronic properties and ring geometry, critical for interactions with enzymes or receptors .

- Unresolved Questions : Direct pharmacological data for the target compound are lacking. Comparative studies on its activity against triazole analogues (e.g., anti-inflammatory or antimicrobial assays) are needed to validate hypotheses derived from structural comparisons.

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

The thiadiazole nucleus is typically constructed via cyclization between 2-chlorobenzohydrazide and thiourea derivatives:

$$

\text{2-Chlorobenzohydrazide} + \text{Thiocarbamide} \xrightarrow{\text{HCl, EtOH}} \text{3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine}

$$

Subsequent diazotization and thiolation:

$$

\text{Thiadiazol-5-amine} \xrightarrow[\text{NaNO}_2, \text{HCl}]{0-5^\circ\text{C}} \text{Diazonium salt} \xrightarrow{\text{NaSH}} \text{3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-thiol}

$$

Key Parameters

- Temperature control critical during diazotization (-5°C to 5°C)

- 85-90% yield achieved using NaSH in ethanol/water (3:1)

Thioether Linkage Formation

Nucleophilic Substitution with Chloroacetic Acid

The thiol group undergoes alkylation with chloroacetic acid under basic conditions:

$$

\text{Thiadiazol-5-thiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid}

$$

Optimization Insights

- Molar ratio 1:1.2 (thiol:chloroacetic acid) minimizes diastereomers

- Ethanol/water (4:1) solvent system enhances solubility

- Reaction time 6-8 hr at 60°C achieves 78-82% yield

Amide Bond Formation with 2,4-Dimethoxyaniline

Carbodiimide-Mediated Coupling

Activation of the acetic acid derivative followed by amine coupling:

$$

\text{Thioether-acetic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Active ester} \xrightarrow{\text{2,4-Dimethoxyaniline}} \text{Target compound}

$$

Reaction Conditions Table

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling agent | EDC/HOBt (1:1) | 89% efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Temperature | 25°C (RT) | Minimizes side reactions |

| Reaction time | 12-14 hr | Complete conversion |

Alternative Synthetic Pathways

One-Pot Thiadiazole-Thioether Assembly

Patent EP0104403B1 describes a streamlined approach using:

- Condensation of 2-chlorophenylhydrazine with chloral hydrate

- Cyclization with methyl 3-mercaptopropionate

- In situ thioether formation

This method reduces intermediate isolation steps but requires strict stoichiometric control (yield: 68-72%).

Solid-Phase Synthesis for Parallel Optimization

Immobilization of 2,4-dimethoxyphenylamine on Wang resin enables:

Critical Process Parameters and Troubleshooting

Common Synthetic Challenges

Purification Protocols

- Crude Product Wash

- 5% NaHCO₃ to remove acidic impurities

- Brine wash for phase separation

- Column Chromatography

- Silica gel (230-400 mesh)

- Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)

- Recrystallization

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-$$d_6$$)

- δ 8.21 (s, 1H, NH)

- δ 7.85-7.45 (m, 4H, Ar-H)

- δ 6.65 (d, J=8.4 Hz, 2H, OCH₃-Ar)

- δ 4.12 (s, 2H, SCH₂)

- δ 3.81 (s, 6H, OCH₃)

IR (KBr)

- 3275 cm⁻¹ (N-H stretch)

- 1654 cm⁻¹ (C=O amide)

- 1589 cm⁻¹ (C=N thiadiazole)

Elemental Analysis

Calculated for C₁₉H₁₇ClN₄O₃S₂:

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact Mitigation

- Solvent recovery systems for DMF/ethanol mixtures

- Catalytic oxidation of H₂S byproducts to elemental sulfur

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Answer:

The synthesis involves a multi-step approach:

Nucleophilic substitution : React 3-(2-chlorophenyl)-1,2,4-thiadiazole-5-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or NaOH).

Cyclization : Optimize temperature (60–80°C) and reaction time (8–12 hours) to prevent side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Key factors affecting yield include stoichiometric ratios (1:1.2 for thiol:chloroacetamide), solvent choice (DMF enhances reactivity), and exclusion of moisture .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

Contradictions may arise from assay variability or structural analogs. To address this:

- Orthogonal assays : Validate activity using both disc diffusion (qualitative) and microbroth dilution (quantitative MIC) methods.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,4-dimethoxyphenyl with 3,4-dimethoxy groups) to identify pharmacophore contributions.

- Meta-analysis : Compare data across studies using standardized protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin for Gram-negative bacteria) .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Answer:

- 1H/13C NMR : Confirm thiadiazole (δ 8.2–8.5 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for CH₃) groups.

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for C=O) and thioether bonds (~650 cm⁻¹).

- HPLC : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies without compromising bioactivity?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for intravenous formulations.

- Prodrug design : Introduce phosphate esters at the acetamide’s nitrogen, which hydrolyze in vivo.

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (50–100 nm) via solvent evaporation to enhance bioavailability.

- Structural modification : Replace 2-chlorophenyl with hydrophilic groups (e.g., pyridyl) while retaining thiadiazole core .

Basic: What in vitro models are suitable for initial evaluation of anticancer activity?

Answer:

- Cell lines : Use MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer cells with cisplatin as a positive control.

- Assays :

- MTT assay : Measure IC₅₀ after 48-hour exposure.

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to detect G1/S arrest .

Advanced: How do electronic effects of substituents on the thiadiazole ring influence enzyme inhibition (e.g., COX-2 or HDAC)?

Answer:

- Computational modeling : Perform molecular docking (AutoDock Vina) to map interactions between the 2-chlorophenyl group and COX-2’s hydrophobic pocket.

- SAR studies : Compare derivatives with electron-withdrawing (NO₂) vs. electron-donating (OCH₃) groups at the phenyl ring.

- Enzyme kinetics : Measure Ki values using fluorogenic substrates (e.g., HDAC-Glo™ assay) to assess competitive vs. non-competitive inhibition .

Basic: What safety precautions are required during synthesis and handling?

Answer:

- Ventilation : Use fume hoods due to volatile solvents (DMF, dichloromethane).

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste disposal : Neutralize acidic/basic waste before discarding.

- Acute toxicity : Follow OECD 423 guidelines for preliminary oral toxicity in rodents .

Advanced: How can researchers validate the compound’s mechanism of action in multidrug-resistant bacterial strains?

Answer:

- Efflux pump inhibition : Co-administer with sub-inhibitory concentrations of verapamil (a pump inhibitor) and measure MIC reduction.

- Membrane permeability : Use fluorescent dyes (e.g., SYTOX Green) to assess disruption of bacterial membranes.

- Transcriptomics : Perform RNA-seq on treated vs. untreated MRSA to identify downregulated virulence genes (e.g., mecA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.